molecular formula C15H20N2 B11193261 1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Cat. No.: B11193261
M. Wt: 228.33 g/mol
InChI Key: MRVPSQYIHNWJOX-UHFFFAOYSA-N
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Description

1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a complex heterocyclic compound that features an indole core fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones in the presence of an acid catalyst . This reaction forms the tetrahydro-β-carboline intermediate, which can be further modified to introduce the isobutyl group and complete the azepine ring formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the azepine ring, leading to different tetrahydroindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or azepine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoles.

Scientific Research Applications

1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core can mimic natural substrates or ligands, allowing it to modulate biological pathways. For instance, it may inhibit or activate specific enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Uniqueness: 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is unique due to its specific substitution pattern and the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(2-methylpropyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene

InChI

InChI=1S/C15H20N2/c1-11(2)9-17-10-13-6-7-16-8-12-4-3-5-14(17)15(12)13/h3-5,10-11,16H,6-9H2,1-2H3

InChI Key

MRVPSQYIHNWJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C2CCNCC3=C2C1=CC=C3

Origin of Product

United States

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